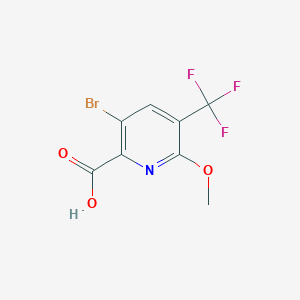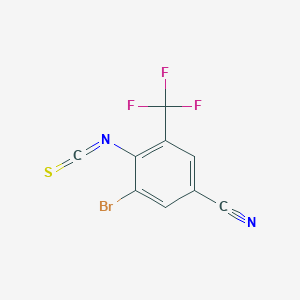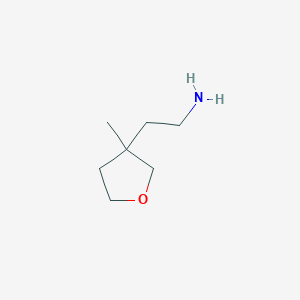
6-Amino-3-(trifluoromethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound. It is characterized by the presence of an amino group at the 6th position, a trifluoromethyl group at the 3rd position, and a nitrile group at the 2nd position on the pyridine ring. This compound is known for its applications as a pharmaceutical intermediate and its potential use in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(trifluoromethyl)picolinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethyl)pyridine.
Nitration: The starting material undergoes nitration to form 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Amino-3-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrile group can participate in nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-(trifluoromethyl)picolinonitrile
- 4-Amino-3-(trifluoromethyl)picolinonitrile
- 2-Amino-3-(trifluoromethyl)picolinonitrile
Uniqueness
6-Amino-3-(trifluoromethyl)picolinonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 3rd position enhances its stability and lipophilicity, while the amino group at the 6th position allows for specific interactions with biological targets .
Propiedades
Fórmula molecular |
C7H4F3N3 |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
6-amino-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-2-6(12)13-5(4)3-11/h1-2H,(H2,12,13) |
Clave InChI |
OLCQSPCUCOQJTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(F)(F)F)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate](/img/structure/B13910935.png)


![7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13910947.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)






